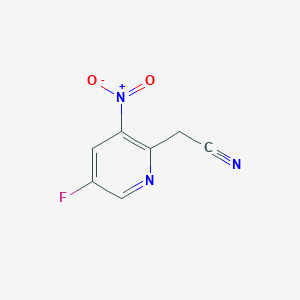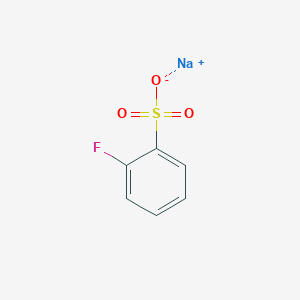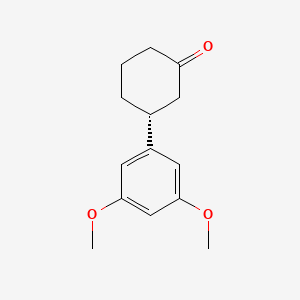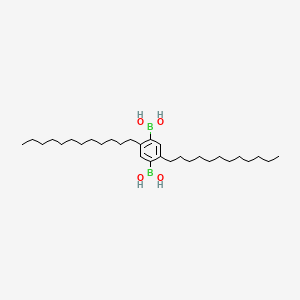
Boronic acid, (2,5-didodecyl-1,4-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Didodecyl-1,4-phenylene)diboronic acid is an organic compound that belongs to the class of aromatic diboronic acids. This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring, which is further substituted with two dodecyl chains at the 2 and 5 positions. The presence of long alkyl chains imparts unique physical and chemical properties to this compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Didodecyl-1,4-phenylene)diboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dibromo-2,5-didodecylbenzene.
Lithiation: The dibromo compound is treated with n-butyllithium (n-BuLi) in dry, degassed hexane under reflux conditions to form the corresponding dilithiated intermediate.
Borylation: The dilithiated intermediate is then reacted with trimethyl borate (B(OCH3)3) at low temperatures (-78°C) to introduce the boronic acid groups.
Industrial Production Methods
While specific industrial production methods for (2,5-Didodecyl-1,4-phenylene)diboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Didodecyl-1,4-phenylene)diboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid groups can be oxidized to form the corresponding phenols.
Esterification: The boronic acid groups can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Esterification: Alcohols (e.g., methanol) and acid catalysts.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Esterification: Boronate esters.
Applications De Recherche Scientifique
(2,5-Didodecyl-1,4-phenylene)diboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of (2,5-Didodecyl-1,4-phenylene)diboronic acid is primarily related to its ability to form stable complexes with various molecules. The boronic acid groups can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as sensing, catalysis, and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Difluoro-1,4-phenylene)diboronic acid
- (2,5-Dimethoxy-1,4-phenylene)diboronic acid
- (2,5-Dichloro-1,4-phenylene)diboronic acid
Uniqueness
(2,5-Didodecyl-1,4-phenylene)diboronic acid is unique due to the presence of long dodecyl chains, which impart hydrophobic characteristics and influence its solubility and self-assembly properties. This makes it particularly useful in the design of amphiphilic molecules and materials with specific surface properties .
Propriétés
Numéro CAS |
130870-16-5 |
|---|---|
Formule moléculaire |
C30H56B2O4 |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
(4-borono-2,5-didodecylphenyl)boronic acid |
InChI |
InChI=1S/C30H56B2O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32(35)36)28(26-29(27)31(33)34)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,33-36H,3-24H2,1-2H3 |
Clé InChI |
DJEMIKQUMRVMLD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1CCCCCCCCCCCC)B(O)O)CCCCCCCCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


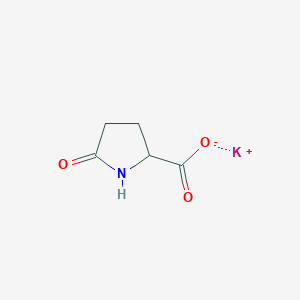
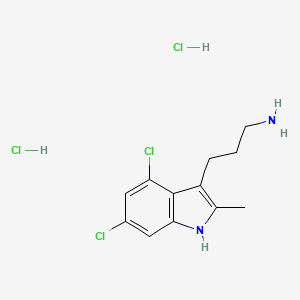
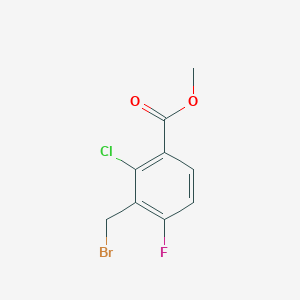
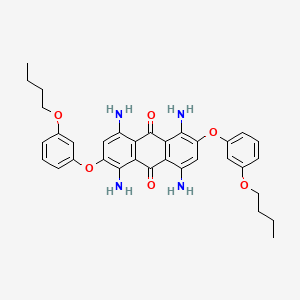
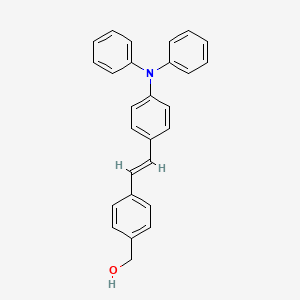
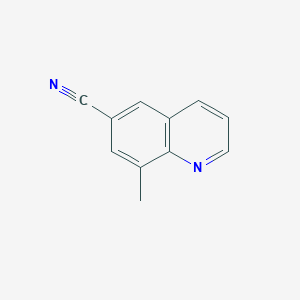

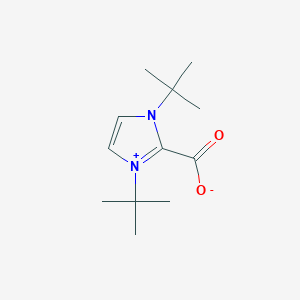

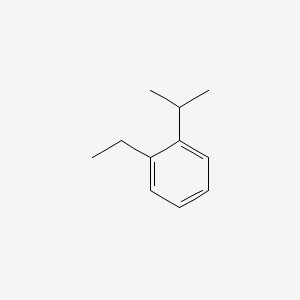
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
